4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester
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Overview
Description
4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its complex structure, which includes multiple functional groups such as acetyloxy, methoxy, and carboxylic acid ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester typically involves esterification reactions. One common method is the reaction of 4-hydroxy-6,8-dimethoxy-2-naphthalenecarboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The resulting intermediate is then reacted with ethanol in the presence of a strong acid like sulfuric acid to form the final ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is commonly used.
Oxidation: Potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Major Products
Hydrolysis: 4-hydroxy-6,8-dimethoxy-2-naphthalenecarboxylic acid and ethanol.
Oxidation: 4-formyl-6,8-dimethoxy-2-naphthalenecarboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with cellular enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but a less complex structure.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Ethyl benzoate: An aromatic ester with applications in fragrances and flavorings.
Uniqueness
4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester is unique due to its combination of multiple functional groups and its complex aromatic structure.
Properties
Molecular Formula |
C17H18O6 |
---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-6,8-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H18O6/c1-5-22-17(19)11-6-13-14(16(7-11)23-10(2)18)8-12(20-3)9-15(13)21-4/h6-9H,5H2,1-4H3 |
InChI Key |
YHQUAFBOTWPYTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2OC)OC)C(=C1)OC(=O)C |
Origin of Product |
United States |
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